1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one
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Overview
Description
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)-3-ethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by purification steps to isolate the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions for these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-Fluorophenyl)propan-2-one: Contains a single fluorine atom instead of a difluoromethoxy group.
1-(4-Chlorophenyl)propan-2-one: Features a chlorine atom in place of the difluoromethoxy group. These comparisons highlight the unique properties of this compound, such as its increased electronegativity and potential reactivity due to the presence of the difluoromethoxy group.
Properties
Molecular Formula |
C12H14F2O2 |
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Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-10-7-9(6-8(2)15)4-5-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
YXYHAJLCRDQNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)OC(F)F |
Origin of Product |
United States |
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